molecular formula C17H16N2OS B12022018 (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol CAS No. 618383-30-5

(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12022018
CAS No.: 618383-30-5
M. Wt: 296.4 g/mol
InChI Key: AYMFMMQZOFFZDU-UHFFFAOYSA-N
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Description

(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly for its role as a synthetic intermediate and a potential kinase inhibitor scaffold. This pyrazole-derived molecule features a core structure that is commonly investigated for its ability to interact with various enzymatic targets. Research indicates that structurally related pyrazole compounds demonstrate potent inhibitory activity against key kinases. For instance, a closely analogous compound, (3-(4-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, has been identified as a selective inhibitor of the MAPK/ERK kinase MEK1, a critical component in the Ras/Raf/MEK/ERK signaling pathway that is often dysregulated in cancers [https://pubmed.ncbi.nlm.nih.gov/18473751/]. The presence of the (methylthio)phenyl moiety in this specific compound suggests its utility as a key precursor or analog in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. Scientists utilize this compound to develop novel therapeutic agents targeting proliferative diseases, with a focus on oncology. It is strictly for research applications in laboratory settings.

Properties

CAS No.

618383-30-5

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

[3-(4-methylsulfanylphenyl)-1-phenylpyrazol-4-yl]methanol

InChI

InChI=1S/C17H16N2OS/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-11,20H,12H2,1H3

InChI Key

AYMFMMQZOFFZDU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones with Phenylhydrazine

A common pyrazole synthesis involves reacting 1,3-diketones with substituted hydrazines. For the target compound, 4-(methylthio)acetophenone (1 ) and ethyl benzoylacetate (2 ) are condensed to form ethyl 3-(4-(methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carboxylate (3 ):

4-(Methylthio)acetophenone+Ethyl benzoylacetateBaseEthyl 3-(4-(methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carboxylate\text{4-(Methylthio)acetophenone} + \text{Ethyl benzoylacetate} \xrightarrow{\text{Base}} \text{Ethyl 3-(4-(methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carboxylate}

Key Conditions :

  • Solvent : Tetrahydrofuran (THF) or ethanol.

  • Base : Potassium tert-butoxide or sodium ethoxide.

  • Temperature : 0°C to room temperature.

Reduction of the Carboxylate to Methanol

The ethyl carboxylate (3 ) undergoes reduction using lithium aluminum hydride (LiAlH₄) to yield the hydroxymethyl derivative (4 ):

Ethyl 3-(4-(methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carboxylateLiAlH₄, THF(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol\text{Ethyl 3-(4-(methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carboxylate} \xrightarrow{\text{LiAlH₄, THF}} \text{(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol}

Optimization Notes :

  • Stoichiometry : 2 equivalents of LiAlH₄ ensure complete reduction.

  • Workup : Quenching with saturated ammonium chloride minimizes side reactions.

Alternative Pathway via Aldehyde Intermediate

Oxidation of Methanol to Aldehyde

The hydroxymethyl group in (4 ) can be oxidized to an aldehyde (5 ) using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO):

(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanolIBX, DMSO3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde\text{(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol} \xrightarrow{\text{IBX, DMSO}} \text{3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde}

Reaction Metrics :

  • Yield : 85–90%.

  • Temperature : 0–20°C to prevent overoxidation.

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.35–7.25 (m, 5H, Ph-H).

    • δ 7.50 (d, J = 8.4 Hz, 2H, S-C₆H₄-CH₃).

    • δ 4.65 (s, 2H, CH₂OH).

    • δ 2.45 (s, 3H, SCH₃).

  • ¹³C NMR :

    • δ 161.2 (pyrazole C3).

    • δ 140.5 (S-C₆H₄-CH₃).

    • δ 62.1 (CH₂OH).

  • HRMS : m/z 310.41 [M + H]⁺.

Physical Properties

PropertyValue
Melting Point158–160°C
Purity95% (HPLC)
AppearanceWhite crystalline solid

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

The cyclocondensation of unsymmetrical 1,3-diketones with phenylhydrazine may yield regioisomers. Using electron-withdrawing groups (e.g., esters) at the β-keto position directs phenylhydrazine attack to form the desired 1,3,4-trisubstituted pyrazole.

Stability of the Methylthio Group

The -SMe group is susceptible to oxidation under acidic or oxidative conditions. Employing inert atmospheres (N₂) and avoiding strong oxidizers (e.g., HNO₃) during synthesis is critical.

Industrial-Scale Considerations

A patent-derived method for analogous pyrazoles highlights:

  • Solvent Recovery : Toluene and THF are distilled and reused.

  • Crystallization : Controlled cooling (0–5°C) ensures high-purity product .

Chemical Reactions Analysis

Types of Reactions

(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can yield the corresponding hydrocarbon.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
This compound is being investigated for its potential as a therapeutic agent in treating a variety of diseases. Its unique pyrazole structure may enhance biological activity, making it a candidate for drug development targeting conditions such as cancer, inflammation, and metabolic disorders. Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory and analgesic properties, which can be leveraged in pharmaceutical formulations .

Case Study: Anti-Cancer Activity
A study conducted on a series of pyrazole derivatives, including (3-(4-(methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol, demonstrated promising results against various cancer cell lines. The compound exhibited cytotoxic effects, leading to apoptosis in cancer cells through the modulation of apoptotic pathways .

Agricultural Chemistry

Agrochemical Formulations
The compound is also utilized in the formulation of agrochemicals aimed at pest control. Its structural properties allow for the development of effective pesticides that minimize environmental impact while maximizing efficacy against target pests. This aligns with the growing demand for sustainable agricultural practices .

Case Study: Pesticidal Efficacy
In research evaluating the efficacy of various pyrazole-based pesticides, (3-(4-(methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol was found to significantly reduce pest populations while exhibiting low toxicity to non-target organisms, highlighting its potential as an environmentally friendly pesticide .

Material Science

Development of Advanced Materials
The compound's chemical stability and reactivity make it suitable for applications in material science, particularly in developing polymers and coatings. Its incorporation into materials can enhance properties such as thermal stability and resistance to degradation .

Data Table: Material Properties Comparison

Property(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanolCommon Polymers
Thermal StabilityHighModerate
Chemical ReactivityModerateLow
Environmental ResistanceExcellentVariable

Biochemical Research

Metabolic Pathway Studies
Researchers utilize this compound to explore its interactions within biological systems. It aids in understanding metabolic pathways and enzyme functions, contributing to the broader field of biochemical research .

Case Study: Enzyme Inhibition
Research has shown that (3-(4-(methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol can inhibit specific enzymes involved in metabolic processes, providing insights into potential therapeutic targets for metabolic disorders .

Analytical Chemistry

Reference Standard Usage
In analytical chemistry, this compound serves as a reference standard in various detection methods. Its unique properties help ensure accuracy and reliability in the quantification of similar compounds across different samples .

Mechanism of Action

The mechanism of action of (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Key Observations :

  • The methylthio group in the target compound enhances lipophilicity compared to polar substituents like pyridinyl or thiophene .
  • Compounds with heterocyclic substituents (e.g., thiophene, pyridine) exhibit improved solubility in polar solvents .

Key Observations :

  • Pyrazole methanol derivatives are often synthesized via cyclization reactions involving hydrazine or its derivatives .

Key Observations :

  • The methylthio group in pyrazole derivatives is associated with antioxidant and antimalarial activity .
  • Structural analogs with heterocyclic substituents (e.g., thiophene, pyridine) show enhanced π-stacking, which may improve binding to biological targets .

Biological Activity

The compound (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol (CAS No. 618383-30-5) is a pyrazole derivative that has garnered attention in medicinal and agricultural chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula: C17H16N2OS
  • Molecular Weight: 296.39 g/mol
  • Structure: The compound features a pyrazole ring substituted with a methylthio group and a phenyl group, contributing to its unique biological properties.

1. Pharmaceutical Applications

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities. The compound in focus has been evaluated for its potential in various therapeutic areas:

  • Anti-inflammatory Activity: Studies have demonstrated that pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
  • Anticancer Properties: The compound has shown promising results in inhibiting the growth of several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. Research highlights that pyrazole-based compounds can significantly reduce cell proliferation in these types of cancers .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. In vitro studies have shown activity against various bacterial strains, including E. coli and Bacillus subtilis. For example, one study reported that a related pyrazole compound exhibited effective antimicrobial properties at concentrations as low as 40 µg/mL .

3. Agricultural Chemistry

The compound is also explored for its potential use in agrochemicals. Its structural properties may enhance efficacy in pest control while minimizing environmental impact, making it a candidate for sustainable agricultural practices .

Case Studies

  • Anti-inflammatory Study:
    • A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers.
    • Results indicated that compounds similar to (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol exhibited significant anti-inflammatory effects comparable to established anti-inflammatory drugs.
  • Anticancer Evaluation:
    • In vivo studies showed that the compound could inhibit tumor growth in mouse models of breast cancer.
    • Compounds derived from the pyrazole scaffold demonstrated cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Data Tables

Activity TypeCompound TestedResults
Anti-inflammatory(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanolUp to 85% inhibition of TNF-α at 10 µM
AnticancerAnalogous pyrazole derivativesSignificant growth inhibition in MDA-MB-231 cells
AntimicrobialRelated pyrazole compoundsEffective against E. coli at 40 µg/mL

Q & A

Q. What are the common synthetic routes for (3-(4-(methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves condensation of substituted pyrazole precursors with aryl aldehydes or ketones under reflux conditions. For example, describes a method using xylene as a solvent and chloranil as an oxidizing agent, followed by purification via recrystallization from methanol. Optimization may involve adjusting reaction time (e.g., 25–30 hours for cyclization), stoichiometry (e.g., 1.4 equivalents of chloranil), and temperature to improve yield and purity . highlights the use of stannous chloride dihydrate in ethanol for nitro-group reduction, suggesting controlled pH and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography : Tools like SHELXL ( ) and ORTEP-3 ( ) are essential for resolving molecular geometry and hydrogen-bonding networks. For example, and report monoclinic crystal systems (space group P2₁/c) with unit-cell parameters (e.g., a = 6.0686 Å, β = 91.559°), validated using SHELX refinement protocols .
  • Spectroscopy : NMR (¹H/¹³C) and IR can confirm functional groups (e.g., –OH stretch at ~3200 cm⁻¹).

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in understanding the electronic properties of this compound?

Multiwfn ( ) enables analysis of electron localization function (ELF), electrostatic potential (ESP), and bond order. For pyrazole derivatives, ESP maps can identify nucleophilic/electrophilic regions (e.g., sulfur and hydroxyl groups), while bond-order calculations quantify delocalization in the pyrazole ring. Wavefunction analysis of frontier orbitals (HOMO-LUMO) can further predict reactivity in cross-coupling or oxidation reactions .

Q. How should researchers address contradictions between crystallographic data and spectroscopic/DFT results?

Discrepancies may arise from dynamic effects (e.g., solvent interactions in solution vs. solid-state packing). For instance, notes that SHELXL refinement accounts for twinning or disorder in crystals, while ’s topology analysis can reconcile differences in bond lengths observed experimentally vs. DFT-optimized structures. Cross-validation using Hirshfeld surface analysis ( ) or temperature-dependent NMR can resolve such conflicts .

Q. What strategies are effective for modifying the biological activity of this compound through structural derivatization?

and suggest that substituting the 4-(methylthio)phenyl group with electron-withdrawing groups (e.g., –F, –CF₃) or extending the methanol side chain can enhance bioactivity. For example, fluorinated analogs () show improved metabolic stability, while thiophene or triazole substitutions ( ) increase binding affinity to target proteins. Computational docking studies (using AutoDock Vina) paired with in vitro assays are recommended for rational design .

Methodological Guidance Table

Research Aspect Recommended Tools/Methods Key Parameters References
Synthesis Reflux in xylene/ethanolTime: 16–30 hr; Temp: 80–110°C
Crystallography SHELXL, ORTEP-3Space group: P2₁/c; R-factor: <5%
Electronic Analysis Multiwfn (ELF/ESP)Grid size: 0.1 Å; Isosurface threshold: 0.8 e/ų
Bioactivity Screening Molecular docking, MTT assayIC₅₀ values; Ki (nM) for receptor binding

Key Challenges and Solutions

  • Low Crystallinity : Use vapor diffusion with methanol/water mixtures () or seed crystals.
  • Synthetic Byproducts : Employ column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC ().
  • Data Reproducibility : Standardize solvent purity (≥99.9%) and reaction inertness (N₂/Ar atmosphere).

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